molecular formula C21H16N2O5S B6529159 methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate CAS No. 946305-51-7

methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate

Cat. No. B6529159
CAS RN: 946305-51-7
M. Wt: 408.4 g/mol
InChI Key: XGLRMCYBRQLWOV-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate (MBT) is a synthetic compound that has been used in a variety of scientific research applications. MBT is a member of the thiazole family of compounds, and its structure consists of a thiazole ring with a 6-methoxy-1-benzofuran-2-yl substituent, and a methyl ester carbamoyl group. MBT has been studied for its potential applications in drug design, and its use in laboratory experiments. In addition, this paper will provide a list of future directions for MBT.

Scientific Research Applications

Methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate has been studied for its potential applications in drug design. This compound has been found to be a potent inhibitor of the tumor necrosis factor-α (TNF-α) pathway, which is involved in inflammation and other diseases. This compound has also been studied for its potential applications in cancer therapy, as it has been found to have anti-tumor activity. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, as it has been found to have neuroprotective effects.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of the enzyme TNF-α, which is involved in inflammation and other diseases. This compound has also been found to have anti-tumor activity, which is believed to be due to its ability to block the action of the enzyme cyclooxygenase-2 (COX-2), which is involved in tumor growth.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the TNF-α pathway, which is involved in inflammation and other diseases. This compound has also been found to have anti-tumor activity, and to have neuroprotective effects. In addition, this compound has been found to have antioxidant activity, and to have anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, this compound is relatively non-toxic, and has been found to have a variety of biochemical and physiological effects. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not yet fully understood, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate are still being explored. Future research could focus on further investigating the mechanism of action of this compound, as well as its potential applications in drug design, cancer therapy, and the treatment of neurodegenerative diseases. In addition, further research could focus on exploring the use of this compound in combination with other compounds, such as natural products, to further enhance its potential applications. Finally, further research could focus on exploring the potential applications of this compound in other areas, such as the treatment of infectious diseases and the development of new drugs.

Synthesis Methods

Methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate can be synthesized by the reaction of a thiazole-containing compound and a benzofuran-containing compound in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium, at a temperature of around 40°C, and in the presence of a suitable organic solvent such as ethanol. The reaction is often carried out in the presence of a base, such as sodium carbonate, to facilitate the reaction. The reaction produces a mixture of the desired this compound and other by-products, which can be separated and purified by chromatographic techniques.

properties

IUPAC Name

methyl 4-[[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-15-8-7-14-9-18(28-17(14)10-15)16-11-29-21(22-16)23-19(24)12-3-5-13(6-4-12)20(25)27-2/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLRMCYBRQLWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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